molecular formula C9H13N3 B1462775 4-(Piperidin-3-yl)pyrimidine CAS No. 1185194-36-8

4-(Piperidin-3-yl)pyrimidine

Cat. No.: B1462775
CAS No.: 1185194-36-8
M. Wt: 163.22 g/mol
InChI Key: AOEQLGOAKGIRDB-UHFFFAOYSA-N
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Description

“4-(Piperidin-3-yl)pyrimidine” is a compound that contains a pyrimidine ring and a piperidine ring . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

The synthesis pathway for “this compound” involves the reaction of 2,4-dichloro-5-tert-butylpyrimidine with piperidine in the presence of a base. In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Corrosion Inhibition Properties

4-(Piperidin-3-yl)pyrimidine derivatives have been studied for their corrosion inhibition properties. In particular, derivatives like FMPPDBS, FMPPNBS, and FMPPMBS show promise in inhibiting corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to analyze their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives of this compound, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, have been synthesized and found to exhibit significant anti-angiogenic and DNA cleavage activities. These activities are crucial in cancer treatment as they can inhibit the formation of blood vessels in tumors and interact with DNA (Kambappa et al., 2017).

Water-Soluble Adenosine Receptor Antagonists

The modification of this compound derivatives to create water-soluble adenosine receptor antagonists has been explored. These modifications enhance solubility at physiological pH, making them more suitable for intravenous infusion in medical applications (Baraldi et al., 2012).

Antimicrobial Agents

Compounds like 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines have shown potential as antimicrobial agents. Their effectiveness against various bacteria and fungi has been demonstrated, suggesting their potential in addressing antimicrobial resistance (Imran et al., 2016).

Inhibition of PI3Kδ for Antitumor Activity

Derivatives of this compound, specifically 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine, have been synthesized for their antitumor properties. They inhibit PI3Kδ, a protein involved in cell proliferation and survival, showing promise in cancer therapy (Guo et al., 2015).

Structural Analysis in Crystallography

The structure of compounds like 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been studied, providing insights into molecular conformations and interactions. These analyses are essential in drug design and materials science (Peeters et al., 1993).

Safety and Hazards

When handling “4-(Piperidin-3-yl)pyrimidine”, one should avoid breathing dust/fume/gas/mist/vapours/spray. It is also advised not to eat, drink or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be stored in a dry place .

Future Directions

Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidine”, have been utilized in different therapeutic applications and are a pivotal cornerstone in the production of drugs . Therefore, the future direction of research could involve further exploration of the therapeutic applications of “this compound” and its derivatives .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-3-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been found to interact with several key enzymes and proteins, influencing their function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcription . This interaction occurs through binding to the active site of CDK7, leading to a reduction in its enzymatic activity. Additionally, this compound interacts with other biomolecules such as RNA polymerase II, affecting its phosphorylation state and thereby influencing transcriptional processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, this compound disrupts the phosphorylation of cell cycle CDKs and the carboxy-terminal domain of RNA polymerase II, leading to alterations in cell cycle progression and transcription . These changes can result in reduced cell proliferation and increased apoptosis in certain cell lines, particularly in cancer cells . Furthermore, this compound has been shown to affect metabolic pathways by modulating the activity of enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. This compound exerts its effects primarily through the inhibition of CDK7. By binding to the active site of CDK7, this compound prevents the phosphorylation of target proteins, thereby inhibiting their activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cell cycle regulation. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of CDK7 activity, leading to prolonged effects on cell cycle progression and transcription . These findings suggest that this compound can exert lasting effects on cellular function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit CDK7 activity without causing significant toxicity . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of CDK7 activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been found to modulate the activity of enzymes involved in nucleotide metabolism, affecting the levels of key metabolites . Additionally, this compound influences metabolic flux by altering the activity of enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it exerts its effects on transcription and cell cycle regulation . Targeting signals and post-translational modifications may direct this compound to specific nuclear compartments, enhancing its interaction with target biomolecules . These localization patterns are essential for understanding the precise mechanisms by which this compound influences cellular processes .

Properties

IUPAC Name

4-piperidin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h3,5,7-8,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEQLGOAKGIRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673961
Record name 4-(Piperidin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185194-36-8
Record name 4-(Piperidin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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